molecular formula C6H8ClN3 B2526869 2-chloro-3-N-methylpyridine-3,4-diamine CAS No. 1379240-45-5

2-chloro-3-N-methylpyridine-3,4-diamine

Cat. No.: B2526869
CAS No.: 1379240-45-5
M. Wt: 157.6
InChI Key: YVAAUMPNBLBWAU-UHFFFAOYSA-N
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Description

2-chloro-3-N-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-N-methylpyridine-3,4-diamine typically involves multi-step reactions. One common method starts with the nitration of a pyridine derivative, followed by reduction to form an amine, and finally, chlorination to introduce the chlorine atom . Another method involves the substitution of a pyridine derivative with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-N-methylpyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-3-N-methylpyridine-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-N-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-N-methylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-3-N-methylpyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-9-5-4(8)2-3-10-6(5)7/h2-3,9H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAAUMPNBLBWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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